3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid
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Description
“3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid” is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Synthesis Analysis
Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds . Various tactical approaches have been disclosed to synthesize pyrrole and pyrrole containing analogs .Molecular Structure Analysis
The molecular structure of “3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid” is based on the pyrrole ring system . The structure of pyrrole derivatives can be elucidated by analysis of their 1D- and 2D-NMR and HRMS data .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, pyrrole alkaloids are very convenient precursors for biologically efficacious compounds such as indolizidine alkaloids, bicyclic lactams, and unsaturated γ–lactams .Mechanism of Action
The mechanism of action of pyrrole derivatives is diverse and depends on the specific compound. For instance, some pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Future Directions
properties
IUPAC Name |
3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-10-8(5-11)7(6)2-3-9(12)13/h4-5,10H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGJBBOAUVVKHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569337 |
Source
|
Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |
CAS RN |
132281-87-9 |
Source
|
Record name | 3-(2-Formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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